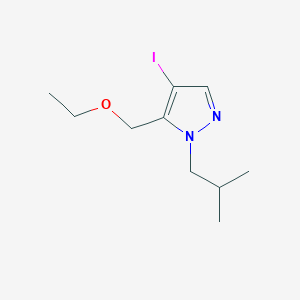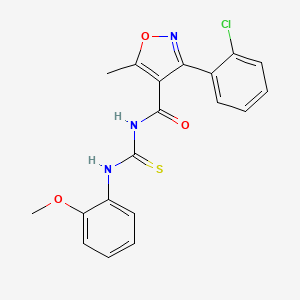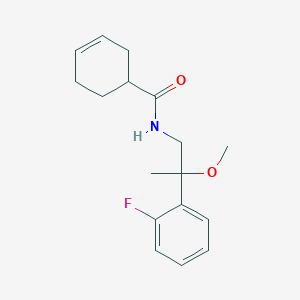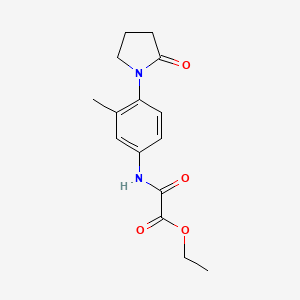![molecular formula C17H20N4O3S B2921105 Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-77-2](/img/structure/B2921105.png)
Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a heterocyclic compound . It is part of a class of compounds that have found wide utility in organic synthesis . The chemistry of these compounds is becoming the backbone of condensation reactions in benzo-fused N-heterocycles, which also constitute an important class of compounds for new drug development .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . These reactions can include different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . These studies provide insights into the chemical shifts, multiplicity, coupling constants, and number of protons .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied extensively . These studies show that the substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in various studies . These studies provide insights into the molecular weight, formula, and InChI .科学的研究の応用
Synthesis of Complexes
Compounds with a triazolopyrimidine structure have been used as reactants for the synthesis of various complexes, such as Ruthenium (II)-Hmtpo complexes .
Antimalarial Activity
These compounds can also serve as dihydroorotate dehydrogenase inhibitors with potential antimalarial activity .
Vilsmeier Reaction
They may be used in the Vilsmeier reaction of conjugated carbocycles and heterocycles .
Pharmacological Research
Investigations into the pharmacological activity caused by binding to HIV TAR RNA have been conducted using similar structures .
Catalyst-Free Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing related structures under microwave conditions has been established .
Antibacterial Activity
The structure–activity relationship of triazolo pyrazine derivatives, which share a similar nucleus to your compound, has shown potential antibacterial activities .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell cycle regulation, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or modulation of enzymatic activity . The interaction with these targets can lead to changes in cellular processes, such as cell cycle progression and signal transduction pathways.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to immune response, cell cycle regulation, and signal transduction .
Result of Action
Based on the potential targets and pathways mentioned above, this compound may have effects such as modulation of immune response, regulation of cell cycle progression, and alteration of signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets. For instance, certain compounds have been synthesized under microwave conditions, which can influence the reaction time and yield . Furthermore, the nature of the substituent at certain positions can significantly influence the compound’s activity .
特性
IUPAC Name |
ethyl 7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-5-24-15(22)13-10(2)18-16-19-17(25-4)20-21(16)14(13)11-7-6-8-12(9-11)23-3/h6-9,14H,5H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXQEPRLKYGFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)OC)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

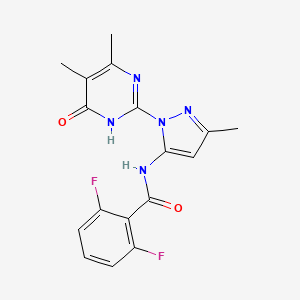
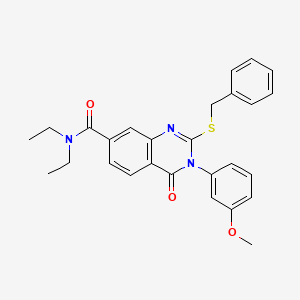

![Methyl (E)-4-[(2S,4S)-2-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2921030.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2921031.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2921032.png)

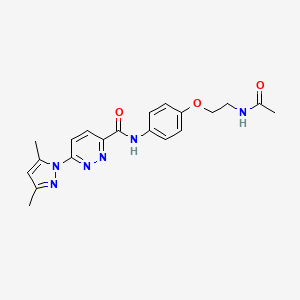
![Imino-methyl-(8-oxa-1-azaspiro[4.5]decan-3-yl)-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2921036.png)
![9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2921038.png)
